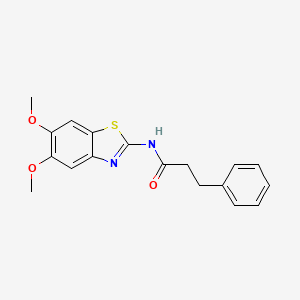

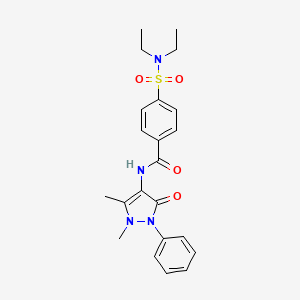

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a chemical compound that has caught the attention of the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

The benzothiazole nucleus, found in this compound, has been extensively studied for its therapeutic potential. Researchers have synthesized various benzothiazole derivatives, including our compound of interest. Notably, these derivatives demonstrate anticancer activity. In a recent study , a series of benzothiazole-phthalimide hybrids were created by linking the phthalimide moiety to differently substituted benzothiazole nuclei through the nitrogen atom. Among these hybrids, compound 3h exhibited remarkable anticancer properties against two human breast cancer cell lines. Further investigations revealed that it damaged nuclear DNA, triggered apoptosis in high metastatic MDA-MB-231 cells, and inhibited cellular migration.

Antimicrobial Effects

Given the documented antimicrobial activities of benzothiazoles and phthalimides, researchers explored the antibacterial and antifungal effects of these hybrids. Compound 3h, in particular, displayed potent antimicrobial activity against both gram-positive and gram-negative bacterial strains, including ESKAPE pathogens (such as Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Additionally, it showed efficacy against fungal strains of the Candida species .

Mechanism of Action

Target of Action

Compounds with a similar thiazole core have been known to interact with a variety of biological targets . For instance, some thiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation .

Mode of Action

For instance, some thiazole derivatives inhibit the activity of enzymes like COX-1, thereby reducing inflammation .

Biochemical Pathways

For instance, some thiazole derivatives inhibit the COX-1 enzyme, thereby affecting the prostaglandin synthesis pathway and reducing inflammation .

Result of Action

For instance, some thiazole derivatives have shown anti-inflammatory activity by inhibiting the COX-1 enzyme .

properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPLWHQOLDCVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

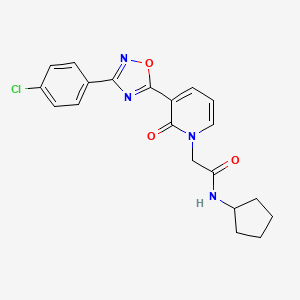

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)

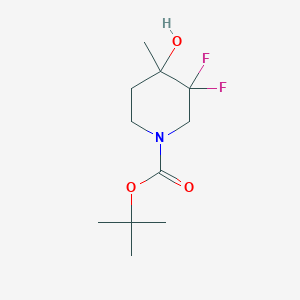

![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)

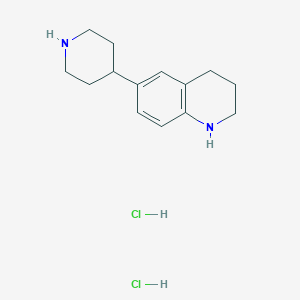

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)